(Furan-3-ylmethyl)(propan-2-yl)amine
Description
(Furan-3-ylmethyl)(propan-2-yl)amine is a secondary amine featuring a furan ring substituted at the 3-position with a methyl group and an isopropyl (propan-2-yl) amine moiety.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLWUUPJZWNVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-3-ylmethyl)(propan-2-yl)amine typically involves the reaction of furan-3-carboxaldehyde with isopropylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Furan-3-carboxaldehyde+Isopropylamine→(Furan-3-ylmethyl)(propan-2-yl)amine
Industrial Production Methods
Industrial production methods for (Furan-3-ylmethyl)(propan-2-yl)amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(Furan-3-ylmethyl)(propan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(Furan-3-ylmethyl)(propan-2-yl)amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (Furan-3-ylmethyl)(propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
a. N-(Furan-2-ylmethyl)-2-methylpropan-1-amine (CAS 58924-66-6)
- Structure : Differs in the position of the furan substituent (2-yl vs. 3-yl) and the amine branching (2-methylpropyl vs. isopropyl).
- Molecular Formula: C₉H₁₅NO vs. C₈H₁₃NO for the target compound.
b. 1-(Furan-2-yl)-2-methylpropan-1-amine (CAS 116606-91-8)
- Structure : Features a furan-2-yl group directly bonded to a branched amine.
- Properties : Boiling point 68–69 °C at 9 Torr, density 0.9625 g/cm³, pKa ~9.65.
- Comparison : The tertiary amine structure here may exhibit higher lipophilicity compared to the secondary amine in (Furan-3-ylmethyl)(propan-2-yl)amine, affecting solubility and membrane permeability .
Isopropyl-Substituted Amines
a. (3-Phenoxyphenyl)methylamine hydrochloride (CAS 7495-35-4)
- Structure: Replaces the furan-3-ylmethyl group with a 3-phenoxybenzyl moiety.
- Molecular Weight : 277.79 g/mol vs. ~139.19 g/mol for the target compound.
b. (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (CAS 101825-12-1)
- Structure : Substitutes furan with a trifluoromethylphenyl group.
- Key Differences : The CF₃ group significantly increases electronegativity and metabolic stability, making this compound more resistant to oxidative degradation compared to furan-containing analogs .
Other Heterocyclic Amines
a. 3-(Furan-2-yl)propan-1-amine
b. Ethylbis(propan-2-yl)amine tert-butyl (CAS EN300-195409)
- Structure : A tertiary amine with dual isopropyl groups.
- Properties : Molecular weight 129.25 g/mol, purity 95%.
Data Tables
Table 1. Physicochemical Properties of Selected Amines
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Feature |
|---|---|---|---|---|---|
| (Furan-3-ylmethyl)(propan-2-yl)amine* | C₈H₁₃NO | ~139.19 | N/A | ~10† | Secondary amine, furan-3-yl |
| N-(Furan-2-ylmethyl)-2-methylpropan-1-amine | C₉H₁₅NO | 153.22 | N/A | N/A | Primary amine, furan-2-yl |
| 1-(Furan-2-yl)-2-methylpropan-1-amine | C₈H₁₃NO | 139.19 | 68–69 (9 Torr) | 9.66 | Tertiary amine, furan-2-yl |
| (3-Phenoxyphenyl)methylamine HCl | C₁₆H₂₀ClNO | 277.79 | N/A | N/A | Phenoxy substituent |
*Estimated values based on analogs. †Predicted using computational tools.
Research Implications and Limitations
- Biological Activity : Furan-containing amines are often explored for antimicrobial or CNS activity, but the 3-yl substitution’s impact remains unstudied .
Biological Activity
(Furan-3-ylmethyl)(propan-2-yl)amine is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(Furan-3-ylmethyl)(propan-2-yl)amine features a furan ring attached to a propan-2-yl amine group. The presence of the furan moiety, known for its aromatic properties, combined with the amine functionality, allows for diverse interactions within biological systems.
| Property | Details |
|---|---|
| Chemical Formula | C₉H₁₅NO |
| Molecular Weight | 155.23 g/mol |
| Functional Groups | Furan ring, secondary amine |
Antimicrobial Properties
Research indicates that (Furan-3-ylmethyl)(propan-2-yl)amine exhibits significant antimicrobial activity. It has been evaluated against various bacterial and fungal strains, demonstrating inhibitory effects that suggest its potential as a therapeutic agent.
-
Antibacterial Activity :
- The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various strains, including:
- Antifungal Activity :
The mechanism by which (Furan-3-ylmethyl)(propan-2-yl)amine exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is hypothesized that the compound binds to bacterial enzymes or receptors, inhibiting their functions and leading to microbial cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of (Furan-3-ylmethyl)(propan-2-yl)amine and related compounds:
- Study on Antimicrobial Efficacy :
-
Comparative Analysis with Similar Compounds :
- Comparative studies showed that while other furan derivatives exhibited some biological activity, (Furan-3-ylmethyl)(propan-2-yl)amine's unique structure contributed to its enhanced efficacy against specific pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
